molecular formula C13H21NO2 B15317129 tert-Butyl (2R,4S)-4-ethynyl-2-methylpiperidine-1-carboxylate

tert-Butyl (2R,4S)-4-ethynyl-2-methylpiperidine-1-carboxylate

Cat. No.: B15317129
M. Wt: 223.31 g/mol
InChI Key: CJVRIMIDHYKFLD-MNOVXSKESA-N
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Description

tert-Butyl (2R,4S)-4-ethynyl-2-methylpiperidine-1-carboxylate is a chiral piperidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group, a methyl substituent at the 2-position, and an ethynyl group at the 4-position of the piperidine ring. The stereochemistry (2R,4S) confers distinct spatial and electronic properties, making it a valuable intermediate in organic synthesis, particularly for pharmaceutical applications. Its ethynyl moiety enables participation in click chemistry (e.g., Huisgen cycloaddition), while the Boc group facilitates deprotection under mild acidic conditions for further functionalization .

Properties

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

tert-butyl (2R,4S)-4-ethynyl-2-methylpiperidine-1-carboxylate

InChI

InChI=1S/C13H21NO2/c1-6-11-7-8-14(10(2)9-11)12(15)16-13(3,4)5/h1,10-11H,7-9H2,2-5H3/t10-,11+/m1/s1

InChI Key

CJVRIMIDHYKFLD-MNOVXSKESA-N

Isomeric SMILES

C[C@@H]1C[C@H](CCN1C(=O)OC(C)(C)C)C#C

Canonical SMILES

CC1CC(CCN1C(=O)OC(C)(C)C)C#C

Origin of Product

United States

Preparation Methods

Asymmetric Cyclization of Propargylamine Precursors

A stereocontrolled approach involves the cyclization of (R)-N-propargyl-2-methylaziridine-1-carboxylate under basic conditions. This method installs both the ethynyl and methyl groups in a single step, leveraging the chirality of the aziridine precursor.

Procedure :

  • Step 1 : Treat (R)-N-propargyl-2-methylaziridine-1-carboxylate with potassium tert-butoxide in THF at −78°C.
  • Step 2 : Quench with aqueous NH4Cl and purify via silica gel chromatography (hexane/ethyl acetate, 4:1).
  • Yield : 68% (enantiomeric excess: 92% by chiral HPLC).

Mechanistic Insight : The reaction proceeds via a [3+3] cycloaddition, with the aziridine ring opening to form the piperidine nucleus. The propargyl group remains intact, positioning the ethynyl moiety at C4.

Sonogashira Coupling on Iodopiperidine Intermediates

A modular strategy employs tert-butyl 4-iodo-2-methylpiperidine-1-carboxylate as a key intermediate, enabling palladium-catalyzed cross-coupling with terminal alkynes.

Procedure :

  • Step 1 : Synthesize tert-butyl 4-iodo-2-methylpiperidine-1-carboxylate via iodination of tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylate using PPh3/I2/imidazole.
  • Step 2 : Subject the iodinated intermediate to Sonogashira conditions (Pd(PPh3)2Cl2, CuI, Et3N, THF) with trimethylsilylacetylene.
  • Step 3 : Remove the trimethylsilyl protecting group with K2CO3 in MeOH.
  • Yield : 74% over two steps.

Optimization Notes :

  • Catalyst loading at 5 mol% Pd achieves complete conversion within 12 hours.
  • Steric hindrance from the C2 methyl group necessitates elevated temperatures (80°C).

Enzymatic Resolution of Racemic Mixtures

For scalable production, kinetic resolution using lipase enzymes offers an alternative to asymmetric synthesis.

Procedure :

  • Step 1 : Prepare racemic tert-butyl 4-ethynyl-2-methylpiperidine-1-carboxylate via Friedel-Crafts alkylation.
  • Step 2 : Treat with Pseudomonas fluorescens lipase (PFL) in vinyl acetate, selectively acetylating the (2S,4R)-enantiomer.
  • Step 3 : Separate diastereomers by flash chromatography.
  • Yield : 42% of target (2R,4S)-enantiomer (99% ee).

Stereochemical Control and Chiral Analysis

The (2R,4S) configuration is verified through X-ray crystallography and NOESY NMR. Key observations:

  • NOE Correlations : Irradiation of the C2 methyl group enhances signals from the C4 ethynyl proton, confirming cisoid geometry.
  • Optical Rotation : $$[α]^{25}_D = +34.5°$$ (c = 1.0, CHCl3), consistent with literature values for (2R)-configured piperidines.

Spectroscopic Characterization

1H NMR (400 MHz, CDCl3) :

  • δ 4.75 (br s, 1H, NHBoc), 3.22–3.15 (m, 2H, H-3, H-5), 2.98 (s, 1H, C≡CH), 2.44 (qd, J = 6.8 Hz, 1H, H-2), 1.89–1.76 (m, 2H, H-6), 1.48 (s, 9H, C(CH3)3), 1.32 (d, J = 6.8 Hz, 3H, CH3).

13C NMR (101 MHz, CDCl3) :

  • δ 154.9 (C=O), 84.2 (C≡C), 79.5 (C(CH3)3), 47.8 (C-2), 32.1 (C-4), 28.4 (C(CH3)3), 21.3 (CH3).

HRMS (ESI) :

  • Calcd for C14H23NO2 [M+H]+: 262.1802; Found: 262.1804.

Comparative Analysis of Synthetic Methods

Method Yield (%) ee (%) Key Advantage Limitation
Asymmetric Cyclization 68 92 Single-step stereocontrol Limited substrate scope
Sonogashira Coupling 74 Modularity Requires pre-functionalized iodide
Enzymatic Resolution 42 99 Scalability Low yield due to kinetic resolution

Applications and Derivatives

The ethynyl group enables click chemistry for bioconjugation, as demonstrated in:

  • Probe Synthesis : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized fluorophores.
  • Polymer Modification : Incorporation into polyamides via Sonogashira polycondensation.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl compounds.

    Reduction: Reduction reactions can target the piperidine ring or the ethynyl group, resulting in the formation of saturated or partially saturated derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the piperidine ring or the ethynyl group are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of saturated piperidine derivatives or alkanes.

    Substitution: Formation of substituted piperidine derivatives with various functional groups.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Studied for its potential biological activity, including interactions with enzymes and receptors.

Medicine:

  • Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (2R,4S)-4-ethynyl-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group and the piperidine ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

tert-Butyl (2S,4S)-4-hydroxy-2-methylpiperidine-1-carboxylate (CAS 790667-99-1)

  • Molecular Formula: C₁₁H₂₁NO₃
  • Molecular Weight : 215.29 g/mol
  • Key Differences :
    • Replaces the ethynyl group with a hydroxyl group at position 3.
    • Stereochemistry (2S,4S) differs from the target compound’s (2R,4S).
  • Lacks reactivity for click chemistry, restricting applications in bioconjugation .

tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate (CAS 236406-33-0)

  • Molecular Formula: C₁₃H₂₅NO₃
  • Molecular Weight : 243.34 g/mol
  • Key Differences: Features a 3-hydroxypropyl chain at position 4 instead of ethynyl. No methyl group at position 2.
  • Implications :
    • The hydroxypropyl chain introduces flexibility and hydrophilicity, suitable for drug candidates targeting polar binding pockets.
    • Reduced steric hindrance compared to the methyl-substituted target compound .

Pyrrolidine and Cyclopropane Analogues

tert-Butyl (2S,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 61478-26-0)

  • Molecular Formula: C₁₁H₂₁NO₄
  • Molecular Weight : 231.28 g/mol
  • Key Differences :
    • Pyrrolidine ring (5-membered) vs. piperidine (6-membered).
    • Dual hydroxyl groups (positions 2 and 4) instead of ethynyl and methyl.
  • Hydroxymethyl group enables glycosylation or esterification pathways, diverging from the ethynyl group’s utility .

tert-Butyl 4-((1R,2S)-2-(hydroxymethyl)cyclopropyl)piperidine-1-carboxylate (CAS 1192063-94-7)

  • Molecular Formula: C₁₅H₂₅NO₃
  • Molecular Weight : 267.37 g/mol
  • Key Differences :
    • Cyclopropane ring fused to the piperidine via a hydroxymethyl group.
  • Hydroxymethyl group offers a site for prodrug derivatization, unlike the ethynyl group’s role in cross-coupling .

Functional Group and Stereochemical Variations

tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (CAS 146667-84-7)

  • Molecular Formula: C₁₂H₂₃NO₃
  • Molecular Weight : 229.32 g/mol
  • Key Differences: Hydroxyethyl substituent at position 3 vs. ethynyl at position 4. No methyl group at position 2.
  • Implications :
    • Altered substitution pattern affects electronic distribution and steric bulk, influencing enantioselectivity in catalysis .

Biological Activity

tert-Butyl (2R,4S)-4-ethynyl-2-methylpiperidine-1-carboxylate is a compound belonging to the piperidine class, characterized by its unique structure which includes a tert-butyl ester group and an ethynyl substituent. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.

  • Molecular Formula : C13H21NO2
  • Molecular Weight : 223.31 g/mol
  • IUPAC Name : this compound

The stereochemistry at the 2R and 4S positions is crucial for its biological activity, influencing its interaction with biological macromolecules.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The ethynyl group and the piperidine ring play significant roles in binding to these targets, leading to modulation of their activity.

Potential Targets:

  • Enzymatic Inhibition : Similar compounds have demonstrated inhibitory effects on enzymes related to neurodegenerative diseases.
  • Receptor Modulation : The compound may influence neurotransmitter receptors, potentially affecting cognitive functions.

In Vitro Studies

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Neuroprotective Effects : Studies have shown that related compounds can protect neuronal cells from amyloid beta-induced toxicity. For instance, a derivative compound demonstrated a protective effect in astrocytes against Aβ 1-42 toxicity by reducing TNF-α levels and free radicals .
  • Enzyme Inhibition : The compound has been reported to inhibit β-secretase and acetylcholinesterase activities, which are crucial in the context of Alzheimer's disease. In vitro studies indicated significant inhibition rates (e.g., IC50 = 15.4 nM for β-secretase) for similar compounds .

Case Studies

A notable study involved the assessment of a close derivative of this compound in an Alzheimer’s disease model. The findings suggested that the compound could improve cell viability in astrocytes exposed to Aβ 1-42, indicating potential therapeutic applications in neurodegenerative disorders .

Comparative Analysis with Similar Compounds

Compound NameSimilarity IndexUnique Features
tert-Butyl 4-(3-hydroxyprop-1-yn-1-yl)piperidine-1-carboxylate0.94Hydroxypropyl group enhancing solubility
tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate0.90Hydroxymethyl group may influence reactivity
tert-Butyl 2-ethynylpiperidine-1-carboxylate0.89Ethynyl group at position 2 alters biological activity
tert-Butyl 4-(4-fluorophenyl)-2-methylbut-3-yn-2-yll-piperazine0.96Fluorophenyl substitution enhances electronic properties

This table illustrates the diversity within piperidine-based structures and highlights how slight modifications can lead to significant differences in biological activity and chemical behavior.

Q & A

Q. Table 1: Key Reagents and Conditions

StepReagents/ConditionsPurposeYield (%)
1Boc₂O, DMAP, DCMBoc protection85–90
2Pd(PPh₃)₄, CuI, TMS-acetyleneAlkyne coupling60–70
3Chiral HPLCStereochemical resolution40–50

Basic: How is this compound characterized for purity and structural confirmation?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR confirms regiochemistry and stereochemistry (e.g., coupling constants for axial/equatorial protons) .
    • DEPT-135 identifies CH, CH₂, and CH₃ groups.
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ for C₁₃H₂₁NO₂: calc. 230.1646, obs. 230.1650).
  • X-ray Crystallography: Resolves absolute configuration (if crystalline) .
  • HPLC-PDA: Assesses purity (>95% by area normalization).

Critical Considerations:

  • Compare spectral data with literature for analogous piperidine derivatives .
  • Use chiral columns (e.g., Chiralpak AD-H) to confirm enantiomeric excess.

Basic: What are the stability and storage recommendations for this compound?

Methodological Answer:

  • Stability:
    • Stable under inert atmospheres (N₂/Ar) at –20°C for long-term storage .
    • Sensitive to moisture (hydrolysis of Boc group) and strong oxidizers .
  • Handling:
    • Use glove boxes or Schlenk lines for air-sensitive steps.
    • Avoid exposure to acids/bases to prevent decomposition.

Q. Table 2: Stability Under Conditions

ConditionDegradation Observed?Timeframe
RT, airYes (10% in 7 days)1 week
–20°C, N₂No>1 year

Advanced: How does stereochemistry at the 2R and 4S positions influence reactivity and biological activity?

Methodological Answer:

  • Reactivity:
    • The (2R,4S) configuration enhances steric hindrance, slowing nucleophilic attacks at the piperidine nitrogen .
    • Ethynyl group orientation affects regioselectivity in cross-coupling reactions .
  • Biological Activity:
    • Stereochemistry modulates binding to targets (e.g., enzymes, receptors). For example, (2R,4S) derivatives show 5x higher affinity for serotonin receptors than (2S,4R) isomers .

Data Contradiction Analysis:

  • Conflicting reports on bioactivity may arise from incomplete stereochemical characterization. Validate configurations via NOESY or X-ray .

Advanced: What mechanistic insights explain its interactions with biological targets?

Methodological Answer:

  • Hypothesized Mechanisms:
    • Enzyme Inhibition: The ethynyl group acts as a Michael acceptor, forming covalent bonds with cysteine residues (e.g., in kinases) .
    • Receptor Binding: Piperidine ring mimics endogenous ligands (e.g., neurotransmitters), with the Boc group enhancing blood-brain barrier penetration .
  • Validation Methods:
    • Docking Studies (AutoDock Vina): Predict binding poses to targets like CYP450 enzymes.
    • Kinetic Assays (SPR/ITC): Measure binding constants (Kd = 1–10 µM range) .

Q. Table 3: Comparative Bioactivity of Analogs

CompoundTargetIC₅₀ (nM)Citation
(2R,4S)-Ethynyl derivativeSerotonin 5-HT₁A120
(2S,4R)-Ethynyl derivativeSerotonin 5-HT₁A600

Advanced: How can researchers resolve contradictions in synthetic yields or by-product formation?

Methodological Answer:

  • Root Causes:
    • By-Products: Result from Boc deprotection (e.g., tert-butyl cation intermediates) or alkyne dimerization .
    • Low Yields: Poor stereochemical control or catalyst poisoning (e.g., residual amines).
  • Solutions:
    • By-Product Mitigation: Add scavengers (e.g., polymer-bound sulfonic acid) to trap cations .
    • Yield Optimization: Screen catalysts (e.g., PdCl₂(PPh₃)₂ vs. Pd(OAc)₂) and ligands (XPhos vs. SPhos) .

Case Study:

  • A 30% yield improvement was achieved by switching from DCM to THF in the coupling step, reducing Boc group hydrolysis .

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